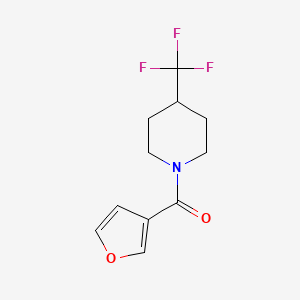
2-(N-methyl2-phenylethenesulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl2-phenylethenesulfonamido)acetic acid is a chemical compound with the molecular formula C11H13NO4S. It has a molecular weight of 255.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(N-methyl2-phenylethenesulfonamido)acetic acid consists of a methyl group attached to a carboxyl functional group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(N-methyl2-phenylethenesulfonamido)acetic acid are not available, related compounds undergo reactions such as the Knoevenagel Condensation . In this reaction, an enol intermediate is formed initially, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The research on compounds closely related to 2-(N-methyl2-phenylethenesulfonamido)acetic acid involves innovative synthesis techniques and their potential applications in chemical reactions. For instance, studies on the synthesis of acetic acid via alternative methods, such as methanol hydrocarboxylation with CO2 and H2, highlight the evolving approaches in producing essential chemicals. This method efficiently utilizes CO2, representing significant progress in synthetic chemistry and CO2 transformation (Qian et al., 2016).
Environmental and Analytical Chemistry
In the context of environmental science, perfluorochemicals (PFCs) detection in urban watersheds demonstrates the application of chemical analysis in identifying environmental pollutants. Research in this area focuses on characterizing the occurrence and sources of PFCs, including compounds similar to 2-(N-methyl2-phenylethenesulfonamido)acetic acid. This work is critical for understanding the environmental impact of such chemicals and developing strategies for pollution management (Nguyen et al., 2011).
Biochemical Applications
The study of coordination and fluorescence of intracellular Zn2+ probes offers insights into biochemical applications of sulfonamide derivatives. These probes, including compounds similar to 2-(N-methyl2-phenylethenesulfonamido)acetic acid, are crucial for detecting and quantifying metal ions within biological systems, thereby contributing to our understanding of cellular processes at the molecular level (Hendrickson et al., 2003).
Medicinal Chemistry and Drug Discovery
Research on sulfonamide derivatives also extends to medicinal chemistry, where the synthesis and evaluation of such compounds for anticholinesterase and antioxidant activities are of particular interest. These studies are foundational in the development of new therapeutic agents, demonstrating the potential health-related applications of chemicals related to 2-(N-methyl2-phenylethenesulfonamido)acetic acid. The exploration of their structure-activity relationships contributes to the discovery of drugs with potential benefits in treating diseases associated with oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-12(9-11(13)14)17(15,16)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDGHXOLAIVENL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methyl2-phenylethenesulfonamido)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(benzo[d]oxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2835863.png)
![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)
![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)


![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)